molecular formula C10H10N2O B8800341 N-(cyanomethyl)-2-methylbenzamide

N-(cyanomethyl)-2-methylbenzamide

Cat. No.: B8800341
M. Wt: 174.20 g/mol
InChI Key: HQKXJMVGJKGPNV-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group linked to a cyanomethyl-substituted nitrogen. The cyanomethyl group may act as a directing moiety, influencing reactivity and selectivity in catalytic reactions. This article compares its inferred properties with structurally related benzamides, emphasizing synthesis, directing group efficacy, and applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-(cyanomethyl)-2-methylbenzamide

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13)

InChI Key

HQKXJMVGJKGPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Directing Group Functionality

N,O-Bidentate vs. Cyanomethyl Groups
  • Anthraquinone Derivative: The N,O-bidentate directing group facilitates γ-C–H activation in metal-catalyzed reactions, forming stable five-membered metallacycles. This enhances regioselectivity in C–H arylation and alkylation .
  • Hydroxy-Dimethylethyl Analog : Also features an N,O-bidentate group, enabling chelation-assisted C–H functionalization. Its steric bulk may influence substrate compatibility .
  • This might reduce thermodynamic stability compared to bidentate systems, affecting reaction efficiency .

Thermodynamic Stability: Bidentate systems (e.g., anthraquinone) stabilize transition states via dual coordination, whereas cyanomethyl’s monodentate interaction may require higher catalyst loading or optimized conditions.

Spectral and Physical Properties

  • Anthraquinone Derivative: ¹H NMR shows aromatic protons at δ 7.5–8.5 ppm; IR confirms amide C=O stretch at ~1650 cm⁻¹ .
  • Hydroxy-Dimethylethyl Analog : X-ray analysis reveals a planar amide bond and intramolecular hydrogen bonding, stabilizing the crystal lattice .
  • Cyanomethyl Analog: Expected IR peaks include nitrile (C≡N) at ~2250 cm⁻¹ and amide C=O at ~1680 cm⁻¹. ¹H NMR would feature cyanomethyl protons as a singlet near δ 4.0 ppm.

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